molecular formula C23H18ClN3OS B2495265 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 540498-97-3

1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2495265
CAS No.: 540498-97-3
M. Wt: 419.93
InChI Key: WPEUIMPLAXXDDP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a triazole ring, a chlorophenyl group, and a phenyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and phenyl groups via substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. The presence of the triazole ring allows for various substitution reactions that can lead to the formation of novel derivatives with tailored properties. The synthesis typically involves multi-step organic reactions, where the triazole ring is formed through cyclization, followed by the introduction of functional groups through substitution reactions. Optimized reaction conditions are crucial for maximizing yield and purity .

Biological Activities

Research has indicated that this compound exhibits potential biological activities , particularly as an antimicrobial and antifungal agent. The triazole moiety is known to interact with biological targets such as enzymes and receptors, which may lead to significant pharmacological effects. For instance, derivatives containing similar structures have shown promising results in inhibiting viral proteases and displaying antibacterial properties against various strains .

Case Study: Antiviral Activity

In a study evaluating the antiviral potential of triazole derivatives, compounds similar to 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone demonstrated significant inhibitory activity against Hepatitis C virus serine protease. Specifically, derivatives with chlorophenyl groups exhibited higher binding affinities compared to standard antiviral drugs .

Pharmaceutical Development

The compound is being explored for its potential as a pharmaceutical agent due to its unique structural features that may enhance bioactivity. Researchers are investigating its efficacy in treating various diseases, including infections caused by resistant bacterial strains and fungal infections. The ability of triazole compounds to inhibit key enzymes involved in disease pathways makes them valuable candidates for drug development .

Material Science Applications

In addition to biological applications, this compound is being utilized in the development of new materials with specific properties. Its chemical structure allows for modifications that can lead to materials with enhanced thermal stability or electrical conductivity, making it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The triazole ring is known to interact with various biological targets, making this compound a candidate for drug development.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone stands out due to its unique combination of functional groups. Similar compounds include:

Biological Activity

1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a triazole ring, a chlorophenyl group, and a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C23H18ClN3OS\text{C}_{23}\text{H}_{18}\text{ClN}_3\text{OS}

The synthesis typically involves multi-step organic reactions, including the formation of the triazole ring through cyclization and subsequent substitution reactions to introduce the chlorophenyl and phenyl groups .

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit effective inhibition against various bacterial strains. The mechanism often involves interference with microbial cell wall synthesis or enzyme activity .

Antifungal Activity

This compound has been evaluated for its antifungal activity. In vitro assays demonstrated that derivatives with similar structures exhibit potent antifungal effects against Candida species and other fungi . The structure-activity relationship (SAR) indicates that modifications on the triazole ring can enhance antifungal potency.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For example, certain triazole derivatives showed activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with reported IC50 values indicating effective cytotoxicity . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorophenyl-furfuryl-based 1,2,4-triazole derivatives demonstrated significant antimicrobial activity with IC50 values ranging from 17.43 to 27.53 μM. The cellular viability was maintained above 79% at a concentration of 0.25 mM, indicating a favorable safety profile while exerting antimicrobial effects .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of triazole derivatives, compounds similar to this compound were tested against various cancer cell lines. The results revealed IC50 values as low as 6.2 μM for HCT-116 cells and 27.3 μM for T47D cells, showcasing their potential as therapeutic agents in cancer treatment .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known for its capacity to bind to enzymes or receptors involved in key biological pathways. This interaction can lead to altered enzyme activity or inhibition of critical cellular processes associated with disease progression .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3OS/c1-16-7-9-18(10-8-16)22-25-26-23(27(22)20-5-3-2-4-6-20)29-15-21(28)17-11-13-19(24)14-12-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEUIMPLAXXDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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